![molecular formula C17H19F3N8 B2477207 N-{1-甲基-1H-吡唑并[3,4-d]嘧啶-4-基}-1-[2-甲基-6-(三氟甲基)嘧啶-4-基]哌啶-4-胺 CAS No. 2034516-31-7](/img/structure/B2477207.png)
N-{1-甲基-1H-吡唑并[3,4-d]嘧啶-4-基}-1-[2-甲基-6-(三氟甲基)嘧啶-4-基]哌啶-4-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine” is a complex organic molecule. It features a pyrazolo[3,4-d]pyrimidine core, which is a fused heteroaromatic ring system bearing pyrazole and pyrimidine units . This type of structure is considered as the bioisosteres of purines . Pyrazolo[3,4-d]pyrimidine derivatives have gained significant attention in the field of bioorganic and medicinal chemistry due to their promising pharmacological potentials .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a pyrazolo[3,4-d]pyrimidine core. This core is a fused heteroaromatic ring system that includes pyrazole and pyrimidine units . Further analysis of the molecular structure was not found in the available resources.科学研究应用
合成和生物活性研究
对相关吡唑衍生物的研究已经证明了这些化合物的合成、表征和生物活性评估。例如,Titi 等人(2020 年)的研究重点是吡唑衍生物的合成及其使用各种光谱方法的结构鉴定。这些化合物对乳腺癌和微生物表现出生物活性,证实了该化学家族在抗肿瘤和抗菌药效基团位点识别中的相关性 (Titi 等人,2020 年)。
抗肿瘤和抗菌应用
对噻吩并嘧啶和相关化合物的杂环合成进行进一步探索,产生了具有潜在抗肿瘤、抗菌和抗炎活性的新型衍生物。这些研究突出了嘧啶和吡唑核心在开发药理活性化合物中的多功能性 (Ho & Suen,2013 年)。
新型合成途径和生化见解
对新的噻吩并[2,3-b]吡啶和吡唑并[1,5-a]嘧啶衍生物的合成进行的研究揭示了创新的合成途径,并提供了对其生化应用的见解。这些化合物已被评估用于各种生物活性,进一步强调了科学界对吡唑并[3,4-d]嘧啶类似物在治疗开发中的兴趣 (Mohamed 等人,2011 年)。
代谢稳定性和药物化学
对含哌嗪的吡唑并嘧啶化合物(例如防止 N-乙酰转移酶介导的代谢的策略)的研究为这些化合物的药物化学应用提供了至关重要的见解。通过修饰哌嗪基团,研究人员已经能够保持效力,同时防止快速代谢,这证明了结构修饰在增强药物特征中的重要性 (Rawal 等人,2008 年)。
作用机制
Target of Action
The primary target of this compound is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing the transition from the G1 phase to the S phase . This results in the inhibition of cell proliferation, making it a potential therapeutic agent for cancer treatment .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This disruption in the cell cycle can lead to apoptosis, or programmed cell death, in tumor cells . The compound’s effect on this pathway has downstream effects on cell proliferation and survival .
Pharmacokinetics
Similar compounds have been noted to show improved biochemical efficacy and good pharmacokinetic profiles .
Result of Action
The compound has shown significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib . It also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .
属性
IUPAC Name |
1-methyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N8/c1-10-24-13(17(18,19)20)7-14(25-10)28-5-3-11(4-6-28)26-15-12-8-23-27(2)16(12)22-9-21-15/h7-9,11H,3-6H2,1-2H3,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRSDPKVOGXQPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC3=C4C=NN(C4=NC=N3)C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。